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(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol is a chiral organic compound characterized by the presence of an amino group, a hydroxyl group, and a difluorophenyl moiety. Its molecular formula is with a molecular weight of approximately 187.19 g/mol. The compound's structure includes a stereogenic center at the third carbon atom, which contributes to its unique chemical properties and biological activities. This compound is often utilized in medicinal chemistry due to its potential therapeutic applications.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
This compound exhibits significant biological activity, particularly in the context of enzyme interactions and receptor modulation. The presence of both the amino and hydroxyl groups enhances its binding affinity to biological targets, influencing enzyme activity and receptor functions. Research indicates that it may inhibit certain enzymatic activities or modulate receptor functions, making it a candidate for drug development focusing on specific biochemical pathways.
The synthesis of (3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol typically involves several key steps:
These methods facilitate the production of high-purity compounds suitable for research and industrial applications.
(3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol has diverse applications across various fields:
Interaction studies focus on the compound's ability to bind with various enzymes or proteins. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing their activity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects.
Several compounds share structural similarities with (3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol:
| Compound Name | Molecular Formula | Similarity | Unique Features |
|---|---|---|---|
| (S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol | High | Different fluorine substitution pattern affecting reactivity | |
| (R)-3-amino-3-(4-chlorophenyl)propan-1-ol | Moderate | Lacks fluorine substituents; different chirality | |
| 3-amino-3-(phenyl)propan-1-ol | Moderate | Lacks halogen substituents; altered biological activity |
The uniqueness of (3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol lies in its specific substitution pattern and chiral configuration, which impart distinct chemical properties and potential applications in pharmaceuticals and agrochemicals. Its difluorophenyl structure enhances stability and reactivity compared to similar compounds without such substituents.
The systematic IUPAC name for this compound is (3R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol. This name adheres to IUPAC rules by specifying:
Variations of this name may include:
The numbering of the fluorine atoms on the phenyl ring is critical to distinguishing this compound from structural isomers, such as the 2,5-difluoro or 3,4-difluoro derivatives.
This compound is referenced under multiple synonyms and identifiers across chemical databases:
| Synonym | Registry Number | Source |
|---|---|---|
| (3R)-3-Amino-3-(3,5-difluorophenyl)propan-1-ol | Not publicly listed | N/A |
| (R)-3,5-Difluoro-β-aminophenylpropanol | Not publicly listed | N/A |
| - | CAS: Not assigned* | - |
*The CAS Registry Number for this specific enantiomer is not available in the searched sources. However, related compounds with varying substituents or stereochemistry include:
The absence of a dedicated CAS number for the 3,5-difluoro variant underscores the need for precise structural verification in experimental settings.
The structural and molecular properties of this compound are as follows:
HO-CH2-CH2-C(NH2)(C6H3F2)-
The molecule adopts a staggered conformation to minimize steric hindrance. The hydroxyl and amino groups engage in intramolecular hydrogen bonding, stabilizing the structure.